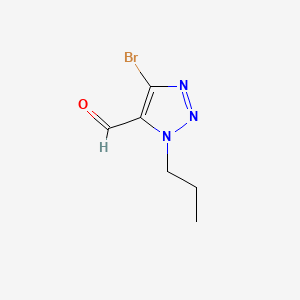
n-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and drug design
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide typically involves the reaction of 1-(2-aminoethyl)piperidine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
類似化合物との比較
Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide
- N-(2-aminoethyl)piperidine
Uniqueness
N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other piperidine derivatives, this compound may exhibit different binding affinities, selectivity, and potency towards various molecular targets .
特性
分子式 |
C11H23N3O |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-9(2)11(15)13-10-3-6-14(7-4-10)8-5-12/h9-10H,3-8,12H2,1-2H3,(H,13,15) |
InChIキー |
DWGSTZDBAGDGCB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1CCN(CC1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


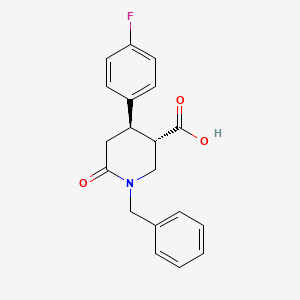
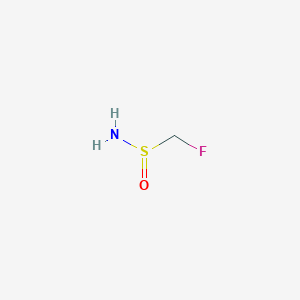
![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)
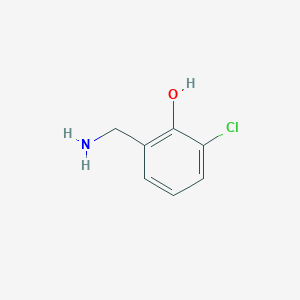
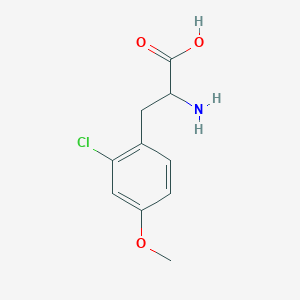
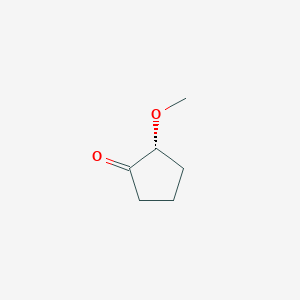
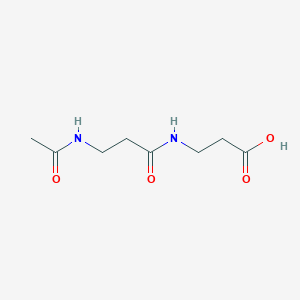
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)

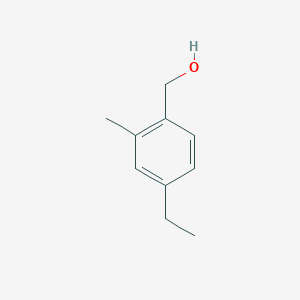
![Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester](/img/structure/B13565379.png)


